3-Methylbenzofuran-2-carbaldehyde

説明

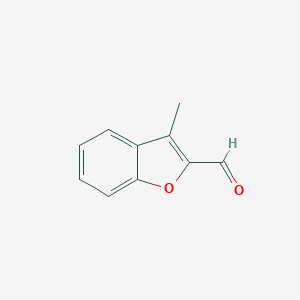

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJKHRKGYBTDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152613 | |

| Record name | 2-Benzofurancarboxaldehyde, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-07-1 | |

| Record name | 2-Benzofurancarboxaldehyde, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzofurancarboxaldehyde, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-Benzofurancarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methylbenzofuran 2 Carbaldehyde and Its Derivatives

Strategies for Benzofuran (B130515) Core Construction

The construction of the benzofuran nucleus is a critical step in the synthesis of 3-methylbenzofuran-2-carbaldehyde and its analogs. Various synthetic strategies have been developed to achieve this, each with its own advantages and substrate scope.

Vilsmeier-Haack-Arnold Reaction for Halogenated Benzofuran-2-carbaldehydes

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org In the context of benzofuran synthesis, this reaction can be employed to introduce a formyl group at the C2 position. A notable application is the reaction of benzofuran-3(2H)-one with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This process leads to the formation of 3-chlorobenzofuran-2-carbaldehyde. urfu.ru The reaction proceeds through the formation of a chloroiminium ion, which acts as the electrophile in the subsequent aromatic substitution. wikipedia.org The resulting 3-chlorobenzofuran-2-carbaldehyde can serve as a versatile intermediate for further derivatization. For instance, it can be converted to 3-aminothieno[3,2-b]benzofuran-2-carboxylates in a multi-step sequence. urfu.ru

An interesting variation of the Vilsmeier-Haack formylation was observed with 3-acetoxy-6-methoxy-4-methylbenzofuran, which, under the reaction conditions, yielded not only the expected 3-chloro-6-methoxy-4-methylbenzofuran-2-carbaldehyde but also an unusual Perkin-like condensation product. scispace.com This highlights the potential for unexpected but synthetically useful transformations under Vilsmeier-Haack conditions.

Table 1: Vilsmeier-Haack Reaction for Halogenated Benzofuran-2-carbaldehydes

| Starting Material | Reagents | Product | Reference |

| Benzofuran-3(2H)-one | POCl3, DMF | 3-Chlorobenzofuran-2-carbaldehyde | urfu.ru |

| 3-Acetoxy-6-methoxy-4-methylbenzofuran | Vilsmeier Reagent | 3-Chloro-6-methoxy-4-methylbenzofuran-2-carbaldehyde | scispace.com |

Organocatalytic [3+2] Annulation and Oxidative Aromatization for 2-Arylbenzofuran-3-carbaldehydes

A novel and efficient metal-free approach for the synthesis of 2-arylbenzofuran-3-carbaldehydes involves an organocatalytic [3+2] annulation followed by oxidative aromatization. rsc.orgconsensus.appdntb.gov.ua This method utilizes enals and 2-halophenols or β-naphthols as starting materials. rsc.org The reaction is promoted by a diarylprolinol silyl (B83357) ether organocatalyst and proceeds with high chemo- and regioselectivity. rsc.orgacs.org A key feature of this methodology is the avoidance of transition metals and strong oxidants. Mechanistic studies suggest the involvement of an unprecedented organocatalytic, direct α-arylation pathway. rsc.org This strategy provides a valuable alternative to traditional metal-catalyzed methods for constructing the benzofuran core.

Intramolecular Heck Coupling for 2-Substituted-3-Functionalized Benzofurans

The intramolecular Heck reaction has emerged as a robust method for the synthesis of various heterocyclic compounds, including benzofurans. acs.orgnih.govresearchgate.net This palladium-catalyzed reaction involves the cyclization of an aryl halide onto a tethered alkene. A notable application is the synthesis of 2-substituted-3-functionalized benzofurans. acs.orgnih.govresearchgate.net This strategy has been successfully applied in the total synthesis of natural products like daphnodorin B. acs.orgnih.gov The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), along with a phosphine (B1218219) ligand and a base. researchgate.net The use of ionic liquids as the reaction medium has also been explored, offering the advantage of catalyst recycling. researchgate.net

Rhodium-Mediated Arylation and Cyclization Approaches

Rhodium catalysis has provided powerful tools for the construction of benzofuran skeletons. One such approach involves the relay rhodium(I)/acid-catalyzed reaction between propargyl alcohols and ortho-hydroxylated arylboronic acids. researchgate.netresearchgate.net This method allows for the chemodivergent synthesis of benzofurans. researchgate.netresearchgate.netnih.govacs.org The reaction proceeds via β-carborhodation followed by cyclization. researchgate.netresearchgate.net Another rhodium-catalyzed strategy involves the C-H activation and annulation of N-phenoxyacetamides with alkynes, leading to the formation of functionalized benzofurans. acs.org Furthermore, rhodium-catalyzed C-H directing group migration between 1,3-diynes and N-benzoxyacetamide has been reported for the synthesis of the benzofuran ring. nih.govacs.org

Palladium Acetate-Catalyzed Reactions from 2-(2-Formylphenoxy)acetonitriles

Palladium(II) acetate is a versatile catalyst for a wide range of organic transformations. chemeurope.comresearchgate.netrsc.org In the synthesis of benzofurans, it has been utilized in the cascade reaction of 2-(2-formylphenoxy)acetonitriles with arylboronic acids. researchgate.net This reaction proceeds through a tandem addition/cyclization sequence to afford 2-aroylbenzofurans. The method exhibits excellent chemoselectivity and tolerates a variety of functional groups. researchgate.net Preliminary mechanistic studies indicate that the process involves a sequential nucleophilic addition followed by an intramolecular cyclization. researchgate.net

Functionalization and Derivatization Routes Utilizing this compound as a Precursor

Once the this compound core is established, the aldehyde and methyl groups provide reactive handles for further functionalization, leading to a diverse array of derivatives.

The aldehyde group at the C2 position is particularly versatile. It can undergo a wide range of classical aldehyde reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. For instance, the aldehyde can react with amines to form imines or with active methylene (B1212753) compounds to generate more complex structures. evitachem.com

The methyl group at the C3 position can also be functionalized, although it is generally less reactive than the aldehyde. Pd(II)-catalyzed C-H activation provides a modern approach to functionalize this position. For example, the sp³ C-H bond of the methyl group in 3-methylbenzofuran-2-carboxamide (B1322033) can be alkylated using a bidentate directing group. researchgate.net This demonstrates the potential for direct and selective modification of the methyl group.

The benzofuran ring itself can also undergo further substitution reactions, although the regioselectivity will be influenced by the existing substituents. These derivatization strategies allow for the synthesis of a library of 3-methylbenzofuran-based compounds with diverse functionalities, which is crucial for applications in medicinal chemistry and materials science. evitachem.commdpi.com

Conversion to Amide Derivatives via 3-Methylbenzofuran-2-carboxylic Acid Intermediate

The synthesis of amide derivatives from this compound is typically achieved through a two-step process. The initial step involves the oxidation of the aldehyde group to a carboxylic acid, yielding 3-methylbenzofuran-2-carboxylic acid. This transformation can be accomplished using various oxidizing agents. The subsequent step is the formation of the amide bond.

One common method for the synthesis of 3-methylbenzofuran-2-carboxylic acid is the Perkin rearrangement of 3-halocoumarins. For instance, 3-bromo-4-methylcoumarin can be converted to 3-methylbenzofuran-2-carboxylic acid in high yield. nih.gov Microwave-assisted conditions have been shown to significantly reduce reaction times for this rearrangement. nih.gov

Once the carboxylic acid is obtained, it can be converted to a variety of amide derivatives. For example, it can be reacted with aryl sulfonamide piperazines, aryl hydrazides, and aryl hydrazines to produce the corresponding amides. researchgate.netgoogle.com The general synthetic route involves activating the carboxylic acid, often by converting it to an acyl chloride using a chlorinating agent like oxalyl chloride with a catalytic amount of DMF, followed by condensation with the desired amine. orientjchem.org

| Starting Material | Reagents and Conditions | Intermediate | Product | Reference |

| This compound | 1. Oxidation (e.g., KMnO4, Ag2O) | 3-Methylbenzofuran-2-carboxylic acid | - | nih.gov |

| 3-Methylbenzofuran-2-carboxylic acid | 1. (COCl)2, cat. DMF2. R-NH2, CH2Cl2 | 3-Methylbenzofuran-2-carbonyl chloride | 3-Methylbenzofuran-2-carboxamide derivative | orientjchem.org |

| 3-Methylbenzofuran-2-carboxylic acid | Aryl sulfonamide piperazines, aryl hydrazides, or aryl hydrazines | - | Amide derivatives of 3-methyl-benzofuran-2-carboxylic acid | researchgate.netgoogle.com |

Synthesis of Hydrazide, Hydrazone, and Azetidine (B1206935) Derivatives

The aldehyde functionality of this compound is a key feature for the synthesis of hydrazide and hydrazone derivatives. These compounds are often precursors for more complex heterocyclic systems, including azetidines.

The synthesis typically begins with the reaction of the aldehyde with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or a substituted hydrazine, to form the corresponding hydrazone. nih.govresearchgate.net These reactions are generally straightforward condensation reactions, often carried out in a suitable solvent like ethanol (B145695). researchgate.net

Hydrazide-hydrazone derivatives can also be prepared. For instance, a hydrazide can be reacted with an aldehyde or ketone to yield a hydrazide-hydrazone. nih.govnih.govrsc.org While not a direct reaction of this compound, the synthesis of hydrazide derivatives from the corresponding carboxylic acid allows for the subsequent formation of hydrazones.

The synthesis of azetidine derivatives can proceed from hydrazone intermediates. One method involves the reaction of a hydrazone with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to form a 2-azetidinone ring. researchgate.net

| Starting Material/Intermediate | Reagents and Conditions | Product | Reference |

| This compound | Hydrazine hydrate or substituted hydrazine, ethanol | This compound hydrazone | nih.govresearchgate.net |

| Hydrazone derivative | Chloroacetyl chloride, triethylamine | Azetidinone derivative | researchgate.net |

Formation of Pyrazole (B372694), Oxime, and 3,1-Benzoxazine Derivatives

The versatile reactivity of the carbaldehyde group in this compound allows for its conversion into a variety of heterocyclic systems, including pyrazoles, oximes, and 3,1-benzoxazines.

Pyrazole Derivatives: Pyrazole rings can be synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine. In the context of this compound, a common route involves its reaction with a hydrazine derivative to form a hydrazone, which can then undergo cyclization or further reaction to form a pyrazole ring. semanticscholar.orgacs.org For example, the Vilsmeier-Haack reaction on a suitable hydrazone can yield a pyrazole-carbaldehyde. acs.org

Oxime Derivatives: The synthesis of oxime derivatives from this compound is a direct conversion. It involves the reaction of the aldehyde with hydroxylamine (B1172632) or one of its salts, such as hydroxylamine hydrochloride, often in the presence of a base like pyridine.

3,1-Benzoxazine Derivatives: The synthesis of 3,1-benzoxazine derivatives can be achieved through various routes. One approach involves the reaction of a Schiff base with triphosgene. Although not a direct route from this compound, the formation of a Schiff base from the aldehyde is a feasible initial step. Another method involves the rhodium-catalyzed reaction of aniline-derived 1,3-amino alcohols with N-sulfonyl-1,2,3-triazole. The synthesis of benzofuranyl-1,3-benzoxazines has also been reported, where a benzofuran moiety is linked to the benzoxazine (B1645224) ring system. orientjchem.org

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | Hydrazine derivative | Pyrazole derivative (via hydrazone intermediate) | semanticscholar.orgacs.org |

| This compound | Hydroxylamine hydrochloride, pyridine | This compound oxime | |

| Schiff base (from an aldehyde) | Triphosgene | 1,3-Benzoxazine-2,4-dione |

Generation of Schiff Bases and Metal Complexes from 3-Hydroxybenzofuran-2-carbaldehyde

While the primary focus is on this compound, the synthesis of Schiff bases and their metal complexes from the closely related 3-hydroxybenzofuran-2-carbaldehyde provides valuable insight into the reactivity of the benzofuran-2-carbaldehyde core. These derivatives are of interest due to their potential biological activities and applications in coordination chemistry.

The synthesis of Schiff bases from 3-hydroxybenzofuran-2-carbaldehyde involves a condensation reaction with a primary amine. For instance, reacting 3-hydroxybenzofuran-2-carbaldehyde with (furan-2-yl)methanamine in ethanol leads to the formation of the corresponding Schiff base.

These Schiff base ligands can then be used to form metal complexes. The deprotonated Schiff base can coordinate with various metal ions, such as Cu(II), Ni(II), Zn(II), and Mn(II), typically in a 2:1 ligand-to-metal ratio. The metal ion is often chelated by the azomethine nitrogen and the phenolic oxygen of the ligand.

| Ligand/Starting Material | Metal Salt | Product | Reference |

| 2-((E)-((furan-2-yl)methylimino)methyl)benzofuran-3-ol | Cu(II), Ni(II), Zn(II), Mn(II) chlorides | [M(L)2] type complexes |

C-H Functionalization Strategies with Palladium Catalysis

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of aromatic and heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions. These strategies can be applied to the benzofuran ring system to introduce new substituents.

While specific examples for the direct C-H functionalization of this compound are not extensively detailed in the provided context, general principles for the palladium-catalyzed functionalization of benzofurans and related aromatic aldehydes are well-established. For instance, palladium catalysis can be used for the meta-C-H functionalization of masked aromatic aldehydes, where a directing group is temporarily installed to guide the catalyst to the desired position. researchgate.net

In the context of benzofurans, palladium-catalyzed reactions have been used for the arylation of C-H bonds. For example, a protocol for the sequential C(sp3)-H and C(sp2)-H activation of 3-alkylbenzofurans has been developed, leading to 3-arylalkyl-2-arylbenzofurans. This suggests that the methyl group at the 3-position and the C-H bonds on the benzofuran ring are potential sites for palladium-catalyzed functionalization.

| Substrate | Catalyst/Reagents | Product Type | Reference |

| Masked Aromatic Aldehydes | Pd(OAc)2, Pyridone ligand, Transient mediator | meta-C-H arylated or aminated products | researchgate.net |

| 3-Alkylbenzofurans | Pd(OAc)2, Pivalic acid, Silver salt, Tricyclohexylphosphine | 3-Arylalkyl-2-arylbenzofurans |

Prodrug Derivative Synthesis and Proposed In Vivo Processing Mechanisms

The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a biologically active compound. For derivatives of this compound, prodrug strategies have been explored to enhance properties such as solubility and bioavailability.

A specific example is the development of prodrugs for (E)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide, a potent inhibitor of bacterial fatty acid metabolism. This active compound is derived from this compound via reduction of the aldehyde to an alcohol, followed by conversion to an amine and subsequent amide formation.

The prodrugs are designed to be stable in the solid state and have high aqueous solubility. Once administered, they are intended to undergo in vivo biotransformation to release the active compound. The proposed mechanism for this in vivo processing involves one or more enzymatic or chemical cleavage steps to liberate the parent drug.

| Active Compound | Prodrug Moiety | Proposed In Vivo Processing | Reference |

| (E)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide | Various promoieties to enhance solubility and bioavailability | Enzymatic or chemical cleavage |

Synthesis of Benzofuran-Derived Sulfamates and Carbamates via Rap-Stoermer Condensation

The Rap-Stoermer condensation is a classical and versatile method for the synthesis of the benzofuran nucleus. This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with an α-haloketone in the presence of a base. This methodology can be employed to synthesize benzofuran precursors that can be further elaborated into sulfamates and carbamates.

For example, a three-step synthetic pathway can be used to prepare ketone benzofuran sulfamates and carbamates. The first step is a Rap-Stoermer condensation between a protected 2-hydroxybenzaldehyde and a 2-bromo-acetophenone to form a protected benzofuran ketone. Following deprotection, the resulting phenolic benzofuran can be sulfamoylated or carbamoylated.

The use of different substituted salicylaldehydes and α-haloketones in the Rap-Stoermer condensation allows for the synthesis of a variety of substituted benzofurans, which can then be converted to the corresponding sulfamates and carbamates.

| Reaction Type | Reactants | Product | Reference |

| Rap-Stoermer Condensation | Substituted salicylaldehyde, α-haloketone | Substituted 2-acylbenzofuran | |

| Sulfamoylation | Phenolic benzofuran | Benzofuran sulfamate | |

| Carbamoylation | Phenolic benzofuran | Benzofuran carbamate |

Enantioselective Synthesis of 2- and 3-Benzofuryl Beta-Amino Alcohols

The development of stereoselective methods for the synthesis of chiral β-amino alcohols is a significant area of research, primarily due to their importance as structural motifs in biologically active molecules and as chiral auxiliaries in asymmetric synthesis. researchgate.netd-nb.info For benzofuran derivatives, several effective methodologies have been established to produce 2- and 3-benzofuryl β-amino alcohols with high enantiopurity. These methods primarily include asymmetric transfer hydrogenation of functionalized ketones, asymmetric Henry reactions of benzofuran-2-carbaldehydes, and the enantioselective reduction of α-haloketones.

A prominent and highly enantioselective method for preparing chiral β-amino alcohols is the asymmetric transfer hydrogenation (ATH) of the corresponding α-functionalized ketones. researchgate.net This technique is valued for being operationally simple and highly stereoselective. nih.gov The ATH of benzofuryl α-sulfonyloxy ketones and N-protected α-amino ketones using a formic acid/triethylamine azeotropic mixture and catalyzed by RhCl(R,R)-TsDPEN yields the corresponding N-substituted β-amino alcohols and 1,2-diol monosulfonates in high yields and with excellent enantioselectivities, often up to 99%. researchgate.netresearchgate.net This approach has been successfully applied to the synthesis of (R)-bufuralol, a potent β-adrenergic receptor antagonist. researchgate.net The reduction of various benzofuryl ketones, including those with imidazolyl and triazolyl substituents, also proceeds with outstanding enantioselectivity (96–99%). researchgate.netnih.gov

Another effective strategy is the copper(II)-catalyzed asymmetric Henry reaction of benzofuran-2-carbaldehydes with nitromethane. rsc.orgrsc.org This method, utilizing chiral β-amino alcohol ligands, leads to the formation of (S)-enriched benzofuryl β-nitro alcohols with satisfactory enantioselectivities, reaching up to 98% ee. rsc.orgrsc.org These β-nitro alcohol intermediates can be subsequently converted into the desired bioactive (S)-benzofuryl β-amino alcohols in a few short steps. rsc.orgrsc.org

A third key approach involves the enantioselective reduction of 2- and 3-bromoacetylbenzofurans. researchgate.netresearchgate.net Using the chiral reducing agent (-)-B-chlorodiisopinocampheylborane, the corresponding bromohydrins are produced. researchgate.netresearchgate.net These intermediates are then transformed into (S)-(benzofuran-2-yl)oxirane and (S)-(benzofuran-3-yl)oxirane. researchgate.netresearchgate.net Subsequent treatment of these epoxides with primary alkylamines furnishes the target (S)-1-(benzofuran-2- and -3-yl)-2-(alkylamino)ethanols. researchgate.netresearchgate.net

The following table summarizes the key findings from the literature on the enantioselective synthesis of benzofuryl β-amino alcohols.

| Starting Material | Reaction Type | Catalyst / Reagent | Product | Yield (%) | ee (%) | Reference |

| Benzofuryl α-amino ketones | Asymmetric Transfer Hydrogenation | RhCl(R,R)-TsDPEN, HCOOH/Et₃N | Benzofuryl β-amino alcohols | 42-83 | 96-99 | researchgate.netnih.gov |

| Benzofuran-2-carbaldehydes | Asymmetric Henry Reaction | Copper(II) / Chiral β-amino alcohol ligand, Nitromethane | (S)-Benzofuryl β-nitro alcohols | - | up to 98 | rsc.orgrsc.org |

| 2- and 3-Bromoacetylbenzofurans | Enantioselective Reduction / Epoxidation / Aminolysis | 1. (-)-B-chlorodiisopinocampheylborane 2. Base 3. Primary alkylamine | (S)-1-(Benzofuran-2- and -3-yl)-2-(alkylamino)ethanols | - | 70-71 (for oxirane) | researchgate.netresearchgate.net |

| Benzofuryl α-sulfonyloxy ketones | Asymmetric Transfer Hydrogenation | RhCl(R,R)-TsDPEN, HCOOH/Et₃N | 1,2-Diol monosulfonates | High | up to 99 | researchgate.net |

| Benzofuranyl 2-tert-butylaminoethanones | Asymmetric Transfer Hydrogenation | RhCl(R,R)-TsDPEN, HCOOH/Et₃N | β-tert-butylamino alcohols | - | 97-99 | researchgate.net |

Biological Activities and Medicinal Chemistry Applications of 3 Methylbenzofuran 2 Carbaldehyde Derivatives

Anticancer Activity

The quest for novel and effective anticancer agents has led to the exploration of numerous synthetic compounds, with 3-methylbenzofuran-2-carbaldehyde derivatives showing considerable promise. Their multifaceted mechanism of action, targeting various aspects of cancer cell proliferation and survival, makes them an area of active research.

Antiproliferative Effects against Diverse Cancer Cell Lines (e.g., A549, MCF7, HeLa, NCI-H23, K562, MOLT-4, HepG2, PC-3, SGC7901)

Numerous studies have documented the potent antiproliferative activity of this compound derivatives against a wide array of human cancer cell lines. These derivatives have shown efficacy against lung carcinoma (A549 and NCI-H23), breast adenocarcinoma (MCF7), cervical cancer (HeLa), chronic myelogenous leukemia (K562), acute lymphoblastic leukemia (MOLT-4), hepatocellular carcinoma (HepG2), and prostate cancer (PC-3).

One study reported the synthesis of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid, which were screened for their anticancer activity against A549 and MCF7 cell lines. Notably, some of these compounds exhibited significant cytotoxic effects. For instance, certain derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have demonstrated selective action towards K562 cells. nih.gov

Research into 3-methylbenzofuran (B1293835) and 3-(morpholinomethyl)benzofuran derivatives has revealed potent activity against non-small cell lung carcinoma cell lines, A549 and NCI-H23. nih.govnih.gov One particular 3-methylbenzofuran derivative with a para-methoxy group on the terminal phenyl ring displayed high antiproliferative activity against the A549 cell line, with an IC50 value comparable to the standard drug staurosporine (B1682477). nih.gov Similarly, certain 3-(morpholinomethyl)benzofurans showed excellent activity against the NCI-H23 cell line. nih.gov

Further investigations have confirmed the cytotoxic potential of benzofuran (B130515) derivatives against various other cancer cell lines, including K562, MOLT-4, and HeLa cells. nih.gov The antiproliferative activity of these compounds is often attributed to the specific substitutions on the benzofuran core.

While extensive data exists for the aforementioned cell lines, specific research on the antiproliferative effects of this compound derivatives against the SGC7901 (gastric cancer) cell line is not extensively documented in the reviewed literature.

Antiproliferative Activity of 3-Methylbenzofuran Derivatives Against Various Cancer Cell Lines

| Derivative Type | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 3-Methylbenzofuran derivative | A549 | Lung Carcinoma | 1.48 | nih.gov |

| 3-(Morpholinomethyl)benzofuran derivative | NCI-H23 | Lung Carcinoma | 0.49 | nih.gov |

| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid | A549 | Lung Carcinoma | 0.858 | bohrium.com |

| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid | MCF7 | Breast Adenocarcinoma | 2.07 | bohrium.com |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 | Chronic Myelogenous Leukemia | 5.0 | nih.gov |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 | Promyelocytic Leukemia | 0.1 | nih.gov |

Mechanism of Cytotoxicity and Apoptosis Induction (e.g., Ethidium Bromide/Acridine Orange (EtBr/AO), Lactate Dehydrogenase (LDH) assay, Reactive Oxygen Species (ROS) quantification)

The cytotoxic effects of 3-methylbenzofuran derivatives are often mediated through the induction of apoptosis, or programmed cell death. Various assays have been employed to elucidate this mechanism.

Ethidium Bromide/Acridine Orange (EtBr/AO) staining is a common method to visualize apoptotic cells. Studies on amide derivatives of 3-methyl-benzofuran-2-carboxylic acid have utilized this technique to confirm that the observed cytotoxicity is indeed due to apoptosis. bohrium.com The Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, has also been used to quantify cytotoxicity induced by these compounds. bohrium.com

The generation of Reactive Oxygen Species (ROS) is another key factor in apoptosis induction. The pro-oxidative effects of certain benzofuran derivatives have been demonstrated to increase ROS levels in cancer cells, contributing to their apoptotic activity. nih.gov For instance, specific derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were found to have pro-oxidative effects and increase ROS in K562 cancer cells. nih.gov

Furthermore, Annexin V-FITC assays have confirmed that these derivatives induce apoptosis. nih.gov For example, selected derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were shown to induce apoptosis in K562 cells through this method. nih.gov The activation of caspases, which are key executioner proteins in the apoptotic cascade, has also been observed. For instance, some benzofuran derivatives have been shown to cause a significant increase in caspase-3/7 activity in K562 cells. nih.gov

Enzyme and Receptor Inhibition (e.g., Carbonic Anhydrase XII, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2)/Glycogen Synthase Kinase 3 Beta (GSK-3β))

A crucial aspect of the anticancer activity of 3-methylbenzofuran derivatives lies in their ability to inhibit specific enzymes and receptors that are vital for cancer cell growth and proliferation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and VEGFR-2 is a key regulator of this process. Several 3-methylbenzofuran derivatives have been identified as potent inhibitors of VEGFR-2. nih.govnih.gov For example, certain 3-methylbenzofuran and 3-(morpholinomethyl)benzofuran derivatives have displayed good VEGFR-2 inhibitory activity with IC50 values in the nanomolar range. nih.gov

Carbonic Anhydrase XII (CA XII): Carbonic anhydrases, particularly the tumor-associated isoform CA XII, play a role in pH regulation and are often overexpressed in various cancers. Benzofuran-based carboxylic acid derivatives have been investigated as inhibitors of several human carbonic anhydrase (hCA) isoforms. While research has focused on various isoforms, some of these derivatives have shown inhibitory activity against hCA XII. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 Beta (GSK-3β): CDKs are critical for cell cycle regulation, and their dysregulation is a hallmark of cancer. GSK-3β is involved in numerous signaling pathways related to cell proliferation and survival. Benzofuran derivatives have been explored as potential inhibitors of these kinases. nih.gov Specifically, 3-oxadiazolylbenzofuran derivatives have been reported to induce apoptosis through the decrease of GSK-3β activity. nih.gov

Multidrug Resistance Reversal Potential

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of anticancer drugs. One of the primary mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein. Some benzofuran derivatives have been investigated for their potential to reverse MDR. The benzofuran scaffold has been identified as a promising starting point for the development of agents that can overcome multidrug resistance in cancer cells. rsc.org

Chemopreventive and Chemotherapeutic Potential against Malignant T Cells

Research has indicated that certain synthetic benzofuran derivatives possess antitumor activity and could be effective as chemopreventive and chemotherapeutic agents against malignant T cells. nih.gov This suggests a potential application for these compounds in the treatment of T-cell malignancies, such as T-cell lymphomas and leukemias.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of 3-methylbenzofuran have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. This dual activity enhances their potential as versatile therapeutic agents.

Newly synthesized derivatives of 3-methylbenzofuran have been tested against various microbial species. For instance, some novel 2-substituted-3-methylbenzofuran derivatives have been evaluated for their activity against five fungal species and four bacterial species, with some compounds exhibiting significant antimicrobial effects. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, has been determined for many of these compounds.

Halogenated derivatives of 3-benzofurancarboxylic acids have shown activity against Gram-positive cocci with MIC values ranging from 50 to 200 μg/mL. nih.gov Some of these compounds also exhibited antifungal activity against Candida species. nih.gov Other studies have reported on benzofuran derivatives with moderate activity towards Gram-positive bacterial strains, with MIC values between 16 and 64 µg/mL. nih.gov

The antimicrobial screening of various benzofuran derivatives has revealed that their efficacy can be influenced by the nature and position of substituents on the benzofuran ring.

Antimicrobial Activity of 3-Methylbenzofuran Derivatives

| Derivative Type | Microorganism | Type | MIC (µg/mL) | Reference |

| Halogenated 3-benzofurancarboxylic acid | Gram-positive cocci | Bacteria | 50-200 | nih.gov |

| Halogenated 3-benzofurancarboxylic acid | Candida albicans | Fungus | 100 | nih.gov |

| Halogenated 3-benzofurancarboxylic acid | Candida parapsilosis | Fungus | 100 | nih.gov |

| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivative | Gram-positive strains | Bacteria | 16-64 | nih.gov |

| 2-Substituted-3-methylbenzofuran derivative | Various bacteria and fungi | Bacteria/Fungi | Varies | nih.gov |

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli)

Novel synthesized derivatives of 3-methylbenzofuran have been evaluated for their antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. Certain compounds have demonstrated significant activity against clinically relevant pathogens.

For instance, some 2-substituted-3-methylbenzofuran derivatives have been tested against bacterial species including Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net One study on benzofuran derivatives isolated from the marine-derived fungus Penicillium crustosum identified a compound that exhibited moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus. nih.gov Specifically, aza-benzofuran derivatives were found to exhibit better activity against bacteria compared to oxa-benzofuran compounds. nih.govmdpi.com The antibacterial efficacy of these compounds is often attributed to their specific structural features, which allow them to interfere with essential bacterial processes. imjst.org Pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa are known for their high resistance to antibiotics, making them key targets in the development of new antimicrobial agents. frontiersin.orgnih.gov Research into quinoline (B57606) derivatives, which can be synthesized from related carbaldehyde precursors, has also shown moderate to good antibacterial activity against strains like S. aureus, E. coli, and P. aeruginosa. cbijournal.com

Antifungal Efficacy

The benzofuran scaffold is a core component of many natural and synthetic compounds with antifungal properties. nih.gov The antifungal potential of this compound derivatives has been explored against various fungal species. Research has shown that certain structural modifications to the benzofuran ring system can lead to significant antifungal activity. nih.gov For example, the introduction of halogen atoms or the conversion of functional groups can drastically increase a compound's ability to inhibit fungal growth. nih.govresearchgate.net

Studies on newly synthesized compounds have demonstrated efficacy against several fungal species. nih.gov For instance, certain benzofuran derivatives containing a thiazolo-benzimidazole nucleus exhibited potential antifungal activity. nih.gov In another study, oxa-benzofuran derivatives isolated from Penicillium crustosum showed antifungal effects against Penicillium italicum and Colletotrichum musae. nih.govmdpi.com The mechanism of action for some of these derivatives is thought to involve changes in cytoplasmic calcium concentration, a key factor in fungal cell viability. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible growth of a microorganism. mdpi.com For derivatives of 3-methylbenzofuran, MIC values are determined to rigorously assess their antibacterial and antifungal efficacy.

In a study of benzofurans from Penicillium crustosum, MIC values were determined using the 96-well plate broth dilution method. nih.gov One aza-benzofuran compound displayed moderate antibacterial activity with MIC values of 12.5 µg/mL against Staphylococcus aureus and Salmonella typhimurium, and 25 µg/mL against Escherichia coli. nih.gov Another related compound showed weaker activity against S. aureus with an MIC of 25 µg/mL. nih.gov In the same study, oxa-benzofuran derivatives demonstrated antifungal activity, with MICs of 12.5 µg/mL against Penicillium italicum and between 12.5–25 µg/mL against Colletotrichum musae. nih.govmdpi.com These MIC values are crucial for comparing the potency of new derivatives against standard antimicrobial agents. nih.govresearchgate.net

Other Therapeutic and Biological Potentials

Anti-inflammatory Activity (e.g., cytokine inhibition, nitric oxide (NO) production)

Derivatives of benzofuran have shown significant promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines. frontiersin.org Overproduction of NO is a hallmark of various inflammatory conditions. mdpi.com

Research has demonstrated that certain aza-benzofuran compounds can significantly inhibit NO release in lipopolysaccharide (LPS)-stimulated mouse macrophages. mdpi.com For example, one derivative exhibited a significant inhibitory effect on NO production with an IC₅₀ value of 17.31 µM, which was more potent than the positive control, celecoxib (B62257) (IC₅₀ = 32.1 µM). nih.gov Another related compound also displayed notable activity. nih.gov Further studies on heterocyclic/benzofuran hybrids have shown they can down-regulate the secretion of pro-inflammatory factors including NO, TNF-α, and IL-6 by inhibiting the NF-κB and MAPK signaling pathways. mdpi.com The ability of these compounds to reduce the production of cytokines like IL-1β is also a key aspect of their anti-inflammatory potential. nih.gov

Inhibition of Ion Channels and Transporters (e.g., Pendrin/SLC26A4) for Diuretic Effects and Edema/Hypertension Treatment

A novel and significant application of 3-methylbenzofuran derivatives is in the development of diuretics through the inhibition of the anion exchanger Pendrin (SLC26A4). nih.govresearchgate.net Pendrin is expressed in the kidney and plays a role in salt and fluid homeostasis; its inhibition is a potential therapeutic strategy for conditions like edema and hypertension. nih.govresearchgate.net

Structure-activity relationship studies on 3-carboxy-2-methylbenzofuran analogs have led to the identification of potent pendrin inhibitors. nih.gov An initial screening hit, a 3-carboxy-2-methylbenzofuran, had an IC₅₀ of 4.1 µM. nih.gov Through optimization, researchers developed an analog with a significantly improved IC₅₀ of approximately 0.5 µM for pendrin inhibition. nih.gov This optimized compound showed high selectivity, with minimal activity against other related ion channels and transporters. nih.gov While the inhibitor had no diuretic effect on its own in mice, it potentiated the diuretic effect of furosemide (B1674285) by 45%. nih.govnih.gov This suggests that pendrin inhibitors could be used in combination therapy to enhance the efficacy of existing loop diuretics for treating hypertension and edema. researchgate.netresearchgate.net

Matrix Metalloproteinase (MMP) Inhibition for Osteoarthritis

Matrix metalloproteinases (MMPs) are enzymes that degrade components of the extracellular matrix and are key targets in the treatment of osteoarthritis (OA), a disease characterized by cartilage destruction. imrpress.com MMP-13, in particular, is expressed by chondrocytes in OA and plays a critical role in cartilage breakdown. nih.gov The development of selective MMP-13 inhibitors is a promising strategy for creating disease-modifying osteoarthritis drugs. nih.gov

While broad-spectrum MMP inhibitors have been limited by side effects, research has focused on developing new classes of potent and selective MMP-13 inhibitors. nih.gov These inhibitors have been shown to have chondroprotective effects. nih.gov For example, a novel, allosteric MMP-13 inhibitor demonstrated high potency with an IC₅₀ of 4.8 nM and was highly selective over other MMPs. nih.gov In a rat model of OA, this inhibitor was shown to be chondroprotective when administered via intra-articular injection. nih.gov The stromelysins, such as MMP-3, are also involved in the degradation of non-collagen components in joints and are considered therapeutic targets. imrpress.commdpi.com

Antifungal Agents Targeting Fungal N-myristoyltransferase

Fungal N-myristoyltransferase (NMT) has been identified as a promising target for the development of new antifungal drugs with a novel mechanism of action. isaacpub.orgisaacpub.org NMT is an essential enzyme for the viability of pathogenic fungi like Candida albicans as it catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of various cellular proteins, a process crucial for their function and localization. creative-biolabs.com

Research into benzofuran derivatives has led to the discovery of potent inhibitors of Candida albicans N-myristoyltransferase (CaNmt). nih.gov Modification of the C-4 side chain of a 3-methylbenzofuran-2-carboxylate lead compound resulted in the identification of RO-09-4609, a potent and selective inhibitor of CaNmt with in vitro antifungal activity against C. albicans. pharmatutor.org Further optimization, specifically through modification of the C-2 substituent, led to the discovery of RO-09-4879, a derivative that demonstrated antifungal activity in vivo. nih.govnih.gov This successful drug design was guided by X-ray crystal analysis of the CaNmt enzyme complexed with a benzofuran derivative, allowing for targeted structural modifications to enhance potency and pharmacokinetic properties. nih.gov

Antioxidant Activity

Benzofuran derivatives are recognized for their antioxidant capabilities, a property attributed to the benzofuran nucleus which can effectively scavenge free radicals. nih.govmdpi.com The transformation of a chroman skeleton, found in potent antioxidants like Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov

Studies on various synthesized benzofuran derivatives have confirmed their potential as antioxidant agents. For instance, a series of benzofuran hydrazones demonstrated significant radical-scavenging ability. researchgate.net The antioxidant capacity of these compounds was found to be closely related to the number and position of hydroxyl groups on the arylidene moiety. researchgate.net Similarly, another study highlighted that derivatives containing morpholine (B109124) or 1-pyridyl-2-yl piperazine (B1678402) substituents, along with bromine or methoxy (B1213986) groups, exhibited very significant antioxidant activity. nih.gov More recent research on 3,3-disubstituted-3H-benzofuran-2-ones showed their ability to reduce intracellular reactive oxygen species (ROS) levels and protect neuronal cells from oxidative stress-induced death. mdpi.com

| Derivative Class | Key Structural Features for Activity | Observed Effect |

|---|---|---|

| Benzofuran Hydrazones | Number and position of hydroxyl groups on the arylidene moiety | Significant radical-scavenging ability (DPPH, FRAP, ORAC assays) researchgate.net |

| Substituted Benzofurans | Morpholine, 1-pyridyl-2-yl piperazine, Br, and OMe substituents | Very significant antioxidant activity nih.gov |

| 3,3-disubstituted-3H-benzofuran-2-ones | Hydroxyl groups on the aromatic ring | Reduction of intracellular ROS and protection against catechol-induced cell death mdpi.com |

Neuroprotective Properties and Potential for Neurological Diseases

The antioxidant properties of benzofuran derivatives contribute to their potential as neuroprotective agents, as oxidative stress is a key factor in many neurodegenerative disorders. mdpi.comnih.gov

A study involving a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrated their ability to protect primary cultured rat cortical cells from NMDA-induced excitotoxicity. nih.govresearchgate.net Among the tested compounds, the derivative with a methyl (-CH3) substitution at the R2 position showed the most potent neuroprotective action. nih.govresearchgate.net Additionally, a derivative with a hydroxyl (-OH) group at the R3 position also exhibited marked anti-excitotoxic effects and was effective at scavenging free radicals and inhibiting lipid peroxidation. nih.govresearchgate.net These findings suggest that specific substitutions on the benzofuran ring are crucial for conferring neuroprotective activity against excitotoxic damage. nih.gov

Furthermore, a benzofuran-containing organoselenium compound, TFSeB, has shown neuroprotective effects in a mouse model of Alzheimer's disease. nih.gov The benzofuran core is noted for its antioxidant properties, which, combined with the organoselenium group's ability to modulate oxidative stress and neuroinflammation, contributes to its therapeutic potential. nih.gov

Analgesic Properties

The therapeutic potential of the benzofuran scaffold extends to pain management. Research into benzofuran-carboxamide derivatives has demonstrated their potential as analgesic agents. africaresearchconnects.com A study focused on the synthesis and evaluation of these compounds found that several of the synthesized derivatives exhibited notable analgesic activity, indicating that the benzofuran structure can be effectively modified to enhance pain-relieving effects. africaresearchconnects.com

Structure-Activity Relationship (SAR) Studies and Molecular Design

The biological activities of this compound derivatives are profoundly influenced by the nature and position of various substituents on the benzofuran ring system. Structure-Activity Relationship (SAR) studies are crucial for understanding these effects and guiding the design of more potent and selective molecules.

Impact of Substituent Position and Nature on Biological Potency

SAR analyses have revealed that specific structural modifications are key to enhancing the therapeutic potential of benzofuran derivatives.

Antifungal Activity : For inhibitors of fungal NMT, modifications at the C-2 and C-4 positions of the benzofuran ring are critical. nih.govpharmatutor.org Altering the C-2 substituent, for example, was instrumental in converting a compound with in vitro activity to one with in vivo efficacy. nih.govnih.gov

Anticancer Activity : The introduction of halogens such as bromine, chlorine, or fluorine into the benzofuran ring has been shown to significantly increase anticancer activity. nih.gov The position of the halogen is a critical determinant of its biological effect. nih.gov For instance, a bromine atom attached to the methyl group at the 3-position resulted in remarkable cytotoxic activity against leukemia cells. nih.gov Furthermore, substitutions at the C-2 position with ester or heterocyclic rings are considered crucial for cytotoxic activity. nih.gov

Neuroprotective Activity : In the case of neuroprotection against excitotoxicity, a methyl group at the R2 position and a hydroxyl group at the R3 position of the benzofuran-2-carboxamide (B1298429) moiety have been identified as important for potent activity. nih.govresearchgate.net

Anti-Alzheimer's Activity : For derivatives designed as anti-Alzheimer's agents, the nature of substituents on an attached piperidine (B6355638) or piperazine ring significantly influences activity. Bulky groups on a piperidine ring led to higher activity, while the length of the linker between an azacyclic core and its substituents was also found to be a determining factor. nih.gov

| Biological Activity | Favorable Substituent/Position | Observed Outcome |

|---|---|---|

| Antifungal (NMT inhibition) | Modifications at C-2 and C-4 positions | Enhanced in vivo and in vitro potency nih.govpharmatutor.orgnih.gov |

| Anticancer | Halogen (Br, Cl, F) addition to the ring system | Significant increase in cytotoxic activity nih.gov |

| Anticancer | Ester or heterocyclic ring at C-2 position | Crucial for cytotoxic activity nih.gov |

| Neuroprotective | -CH3 at R2 position, -OH at R3 position | Potent anti-excitotoxic effects nih.govresearchgate.net |

| Anti-Alzheimer's | Bulky groups on piperidine substituent | Higher inhibitory activity nih.gov |

Correlation of Electronic and Steric Factors with Biological Activity

The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of substituents play a vital role in the biological activity of benzofuran derivatives.

Electronic Factors : The high electronegativity of halogen atoms is a key electronic factor contributing to the enhanced anticancer potency of halogenated benzofuran derivatives. This property allows for the formation of "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov In some contexts, the introduction of electron-donating groups has been found to be beneficial for inhibitory activity against cancer cells, whereas electron-withdrawing groups like -Cl and -Br did not always improve activity. mdpi.com

Development of Lead Compounds and Pharmacological Toolsnih.gov

The benzofuran scaffold, and specifically derivatives originating from this compound, represents a privileged structure in medicinal chemistry. Its derivatives have been extensively explored for the development of lead compounds and pharmacological tools across various therapeutic areas, including oncology and neurodegenerative diseases. Researchers leverage this core structure to synthesize novel molecules with high specificity and potent biological activity.

Anticancer Lead Compounds

A significant area of development for 3-methylbenzofuran derivatives is in the discovery of novel antitumor agents. Studies have focused on synthesizing series of compounds and evaluating their efficacy against cancer cell lines, leading to the identification of promising lead compounds for further development.

One line of research involved the synthesis of 1-acylatedthiosemicarbazides, 1-acylatedsemicarbazides, and hydrazones starting from 3-methylbenzofuran-2-carbohydrazide. nih.gov These derivatives were tested for their antiproliferative activity against non-small cell lung carcinoma (NSCLC) A549 cells. Several compounds demonstrated significant cytotoxic effects, with one derivative, 2-(3-Methylbenzofuran-2-carbonyl)-N-(3-(trifluoromethyl)phenyl)hydrazine-1-carbothioamide (4c) , emerging as a particularly potent lead compound. nih.gov It exhibited an IC₅₀ value of 1.48 µM, comparable to the standard anticancer agent staurosporine (IC₅₀ = 1.52 µM). nih.gov This highlights the potential of the 3-methylbenzofuran scaffold in generating highly active anticancer leads.

| Compound | IC₅₀ (µM) |

|---|---|

| Compound 4c | 1.48 |

| Staurosporine (Reference) | 1.52 |

Further investigation into the mechanism of action revealed that these derivatives can function as valuable pharmacological tools. The anticancer activity is linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth. nih.govnih.gov By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors. nih.gov Additionally, studies showed that active compounds could induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, further elucidating their therapeutic potential and utility in studying cancer biology. nih.gov

Pharmacological Tools for Kinase Inhibition

The versatility of the benzofuran structure has been further demonstrated in the development of specific enzyme inhibitors that can serve as pharmacological tools. A notable example is the design of novel Type II Cyclin-Dependent Kinase 2 (CDK2) inhibitors. researchgate.net By employing a hybridization strategy combining the benzofuran and piperazine building blocks, researchers developed a series of potent CDK2 inhibitors. researchgate.netresearchgate.net

These compounds were designed to target the inactive conformation of CDK2, offering potential for higher selectivity. researchgate.net Several derivatives showed potent inhibitory activity, with IC₅₀ values superior to the reference standard, staurosporine. researchgate.net These potent and selective inhibitors are invaluable as pharmacological tools for studying the cellular processes regulated by CDK2, which plays a crucial role in cell cycle regulation. researchgate.netnih.gov

| Compound | IC₅₀ (nM) |

|---|---|

| Compound 9h | 40.91 |

| Compound 11d | 41.70 |

| Compound 11e | 46.88 |

| Compound 13c | 52.63 |

| Staurosporine (Reference) | 56.76 |

Lead Compounds for Alzheimer's Disease

The benzofuran scaffold has also been a fruitful starting point for developing lead compounds targeting neurodegenerative disorders like Alzheimer's disease. nih.govtandfonline.com Research in this area has focused on creating multi-target drugs that can address the complex pathology of the disease. semanticscholar.org A series of 2-arylbenzofuran derivatives were synthesized and evaluated for their ability to inhibit both cholinesterases (AChE) and β-secretase (BACE1), two key enzymes implicated in the progression of Alzheimer's. nih.govtandfonline.comsemanticscholar.org

One compound, Compound 20 , emerged as a highly promising lead, displaying potent dual inhibitory activity. semanticscholar.org Its IC₅₀ value for acetylcholinesterase (AChE) inhibition was 0.086 µM, which is comparable to the approved drug donepezil (B133215) (0.085 µM). tandfonline.comsemanticscholar.org Furthermore, it demonstrated superior BACE1 inhibitory activity (IC₅₀ = 0.043 µM) compared to the reference compound baicalein. tandfonline.comsemanticscholar.org The development of such dual-activity molecules represents a significant step in creating effective therapies for multi-factorial diseases and provides powerful tools for studying disease mechanisms.

| Target Enzyme | Compound | IC₅₀ (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Compound 20 | 0.086 |

| Donepezil (Reference) | 0.085 | |

| β-secretase (BACE1) | Compound 20 | 0.043 |

| Baicalein (Reference) | 0.087 |

Advanced Applications and Materials Science Perspectives of 3 Methylbenzofuran 2 Carbaldehyde Derivatives

Development of Fluorescent Materials

The inherent fluorescence of the benzofuran (B130515) core can be strategically modified and enhanced through chemical synthesis, leading to the creation of novel fluorescent materials. Derivatives of 3-methylbenzofuran-2-carbaldehyde are at the forefront of this research, offering pathways to molecules with tunable light-emitting properties.

C-H Functionalization for Fluorescent Molecule Synthesis

A key strategy for developing advanced fluorescent molecules from this compound is through transition-metal-catalyzed C-H functionalization. This powerful synthetic method allows for the direct modification of the benzofuran scaffold, enabling the introduction of various aryl groups.

Research has demonstrated the successful arylation of this compound with different iodobenzenes. snnu.edu.cn This process is often followed by further reactions to construct more complex, highly conjugated systems. For instance, the arylated products can be reacted with molecules like 2-(4-(oxazol-2-yl)phenyl)acetonitrile, which contains a triphenylamine (B166846) (TPA) unit, to produce novel organic functional molecules. snnu.edu.cn The incorporation of the TPA moiety is particularly significant as it is a well-known electron-donating group that can enhance the photoluminescent properties of the final molecule.

This synthetic approach provides a versatile platform for creating a library of fluorescent compounds with tailored emission characteristics. The specific substituents on the arylating agent and the subsequent reaction partners can be varied to fine-tune the electronic structure and, consequently, the color and efficiency of the emitted light.

Mechanochromic Properties and Emission Shifts

Intriguingly, derivatives synthesized from this compound have been shown to exhibit mechanochromic luminescence. This phenomenon refers to a change in the color of emitted light in response to a mechanical stimulus, such as grinding or shearing.

The fluorescent properties of materials derived from the arylation of this compound can be altered by physical force. snnu.edu.cn For example, certain 2-(4-(oxazol-2-yl)phenyl)acetonitrile-3-benzofuranphen derivatives, constructed from 3-benzylbenzofuran-2-carbaldehyde, display changes in their fluorescence upon grinding. snnu.edu.cn This behavior is attributed to the disruption of the intermolecular packing in the solid state. The mechanical force alters the arrangement of the molecules, leading to a change in the extent of π-π stacking and other intermolecular interactions, which in turn affects the de-excitation pathways of the excited state and results in a different emission wavelength.

This property is highly desirable for applications in areas such as mechanical sensing, security printing, and data storage, where a visual response to physical stress is required. The ability to design molecules with specific mechanochromic responses opens up new avenues for the development of "smart" materials.

Organic Electronics and Semiconductor Materials

The benzofuran scaffold is an electron-rich heterocyclic system, making its derivatives promising candidates for use as organic semiconductors. While direct applications of this compound derivatives are still an area of active research, the broader class of benzofuran-based materials has shown significant potential in various organic electronic devices. The principles established with related compounds suggest a promising future for this compound derivatives in this field.

Application in Organic Light-Emitting Diodes (OLEDs)

Benzofuran derivatives are recognized for their potential in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and tunable emission colors. acs.orgresearchgate.net Furan-containing polycyclic aromatic compounds, a category that includes benzofurans, are known to possess high HOMO (Highest Occupied Molecular Orbital) levels, which is a desirable characteristic for hole-transporting materials in OLEDs. researchgate.net

Although specific research on this compound derivatives in OLEDs is limited, the synthesis of related compounds like 5-fluoro-3-methylbenzofuran-2-carbaldehyde (B1294757) has been noted in the context of materials for OLEDs. vulcanchem.com Furthermore, derivatives of benzofuro[5,6-b]furan have demonstrated high emission properties in the solid state, making them suitable for OLED applications. researchgate.net The functionalization of the benzofuran core, as is possible with this compound, allows for the fine-tuning of the electronic properties to achieve efficient charge injection and transport, as well as to control the emission color.

Table 1: Potential Roles of this compound Derivatives in OLEDs

| OLED Component | Potential Role of Derivatives | Rationale |

| Emissive Layer | Emitters or Hosts | The inherent fluorescence of the benzofuran core can be tuned through derivatization to produce a wide range of emission colors. Their semiconductor properties also make them suitable as host materials for phosphorescent emitters. |

| Hole Transport Layer | Hole-Transporting Materials | The electron-rich nature of the benzofuran ring system facilitates the transport of positive charge carriers (holes). |

Application in Organic Field-Effect Transistors (OFETs)

The ordered packing of molecules in the solid state is crucial for efficient charge transport in organic field-effect transistors (OFETs). Fused polycyclic furan (B31954) systems, such as benzodifurans, have been investigated as active materials in OFETs and have shown high hole mobility. acs.org The planarity of the benzofuran system promotes π-π stacking, which is essential for charge hopping between molecules.

While direct data for this compound derivatives in OFETs is not yet available, the broader family of benzofuran-containing materials has demonstrated significant promise. For instance, furan-based polycyclic aromatic molecules are known to be effective in electronic devices like OFETs. researchgate.net The ability to modify the periphery of the this compound molecule through C-H functionalization and other reactions could be used to control the solid-state packing and, therefore, the charge mobility of the resulting materials.

Application in Organic Solar Cells

In the realm of organic solar cells (OSCs), materials that can efficiently absorb sunlight and transport charge are required. Benzofuran derivatives have been explored as components in the active layer of OSCs. For example, a document mentions the relevance of 3-methylbenzofuran-2-yl derivatives in the context of organic solar cells. scribd.com

The development of donor-acceptor copolymers incorporating benzofuran units is a common strategy in the design of materials for OSCs. The electron-donating nature of the benzofuran moiety makes it a suitable building block for the donor component of the bulk heterojunction. By pairing it with a suitable electron-accepting unit, a material with a low bandgap can be created, which is essential for absorbing a broad range of the solar spectrum.

While specific power conversion efficiencies for devices based on this compound derivatives have not been reported, the general promise of benzofuran-containing polymers and small molecules in OSCs suggests that this is a fruitful area for future research. acs.org

Conclusion and Future Directions in 3 Methylbenzofuran 2 Carbaldehyde Research

Summary of Key Achievements and Unaddressed Challenges

Key achievements in the study of 3-methylbenzofuran-2-carbaldehyde and its parent structures, benzofurans, lie in their established utility as precursors for compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgresearchgate.netresearchgate.net The development of various synthetic routes, such as the Vilsmeier–Haack–Arnold reaction from benzofuran-3(2H)-ones, has made derivatives like 3-chlorobenzofuran-2-carbaldehyde readily accessible for further elaboration. acs.orgnih.gov These intermediates are pivotal in constructing complex fused heterocyclic systems, such as benzofuran-thieno[3,2-b]indole-cored N,O,S-heteroacenes, which are of interest for their potential in organic electronics. acs.orgnih.gov

Despite these successes, significant challenges remain. A primary hurdle is the development of more efficient and environmentally benign synthetic protocols. nih.govopenaccessjournals.com While methods like microwave-assisted Perkin rearrangements have expedited the synthesis of related benzofuran-2-carboxylic acids, direct, high-yield synthesis of this compound itself can be complex. nih.gov Another challenge lies in overcoming the limitations of current therapeutic derivatives, such as poor solubility or the need for high concentrations to achieve biological effects, which necessitates further structural optimization. nih.gov The full potential of these compounds in materials science is also largely untapped, requiring more dedicated research into their polymerization and optoelectronic properties.

Table 1: Key Research Areas and Associated Challenges

| Research Area | Key Achievements | Unaddressed Challenges |

| Synthetic Chemistry | Established routes to key precursors like 3-chlorobenzofuran-2-carbaldehydes. acs.orgnih.gov | Need for more atom-economical and greener synthetic methods. |

| Medicinal Chemistry | Identification of derivatives with anticancer, antimicrobial, and anti-inflammatory activities. rsc.orgresearchgate.netresearchgate.net | Improving potency, selectivity, and pharmacokinetic profiles of lead compounds. nih.gov |

| Materials Science | Use as a scaffold for π-conjugated heteroacenes for potential electronic applications. nih.gov | Limited exploration of polymerization and material properties. |

Emerging Synthetic Strategies and Reaction Innovations

The future of this compound synthesis is moving towards more innovative and efficient strategies. A significant trend is the adoption of transition-metal-catalyzed reactions, which offer novel pathways for constructing the benzofuran (B130515) core and its derivatives. acs.org For instance, palladium and copper co-catalyzed Sonogashira coupling reactions followed by intramolecular cyclization have proven effective for creating substituted benzofurans. acs.org One-pot strategies are also gaining traction, such as the copper-catalyzed reaction of substituted amines, salicylaldehydes, and calcium carbide to produce amino-substituted benzofurans, streamlining the synthetic process. acs.org

Furthermore, innovations in C-H functionalization are providing new tools for modifying the benzofuran scaffold. snnu.edu.cn Palladium-catalyzed direct γ-C–H bond arylation of related 3-methylbenzofuran-2-carbaldehydes has been used to create novel fluorescent materials. snnu.edu.cn Microwave-assisted organic synthesis (MAOS) continues to be a valuable tool for accelerating reactions, as demonstrated in the rapid Perkin rearrangement to form benzofuran-2-carboxylic acids. nih.gov These emerging strategies promise to reduce reaction times, improve yields, and allow for the creation of a more diverse library of this compound derivatives for various applications.

Advancements in Targeted Therapeutic Development

The benzofuran scaffold, including derivatives of this compound, is a cornerstone in the development of new therapeutic agents. rsc.orgmdpi.com Research is increasingly focused on designing derivatives that target specific biological pathways with high potency and selectivity. For example, amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have shown significant anticancer activity against lung (A549) and breast (MCF7) cancer cell lines. researchgate.net

Recent advancements have identified novel classes of pendrin inhibitors based on a 3-carboxy-2-methylbenzofuran scaffold, which show promise as diuretics. nih.gov Structure-activity relationship (SAR) studies are crucial in this area, with researchers systematically modifying the benzofuran core to enhance activity. For instance, studies on brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone revealed selective cytotoxicity against leukemia cells, with tubulin identified as a potential molecular target. mdpi.com The development of prodrugs, such as those derived from (E)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide, represents a sophisticated strategy to improve bioavailability and in vivo stability. google.com

Table 2: Selected Biologically Active 3-Methylbenzofuran (B1293835) Derivatives

| Derivative Class | Therapeutic Target/Activity | Key Findings | Reference |

| Amides of 3-methyl-benzofuran-2-carboxylic acid | Anticancer (Lung and Breast Cancer) | Compound 12b showed an IC50 value of 0.858 µM against the A549 lung cancer cell line. | researchgate.net |

| 3-Carboxy-2-methylbenzofurans | Pendrin Inhibition (Diuretic) | Analog 1d identified with an IC50 of ~0.5 μM for pendrin inhibition. | nih.gov |

| Brominated 1-(3-methyl-1-benzofuran-2-yl)ethanones | Anticancer (Leukemia) | Derivatives induce apoptosis in K562 cells and target tubulin. | mdpi.com |

| N-Acylhydrazones | LSD1 Inhibition | 4-Hydroxy-3-methylbenzofuran-2-carbohydrazones identified as novel LSD1 inhibitors. | acs.org |

Prospects for Novel Materials Science Applications

While the primary focus of research on this compound has been its pharmacological applications, there is growing interest in its potential within materials science. The benzofuran ring is a π-conjugated system, making it an attractive building block for organic electronic materials. nih.gov Its derivatives can be incorporated into larger heteroacene structures, which are valued for their semiconducting properties in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov

Specifically, the aldehyde functional group on this compound provides a reactive handle for polymerization or for creating larger, well-defined molecular architectures. For instance, palladium-catalyzed C-H bond arylation has been used to synthesize novel organic mechanochromic materials that exhibit changes in fluorescence upon grinding. snnu.edu.cn The future in this area will likely involve the synthesis and characterization of polymers and oligomers containing the this compound unit to explore their optical and electronic properties for applications in sensors, displays, and organic solar cells.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental synthesis is becoming indispensable in advancing research on this compound. nih.govnih.gov In silico methods, such as molecular docking, molecular dynamics (MD) simulations, and ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction, are accelerating the drug discovery process. openaccessjournals.comnih.govnih.gov These computational tools allow researchers to screen large virtual libraries of derivatives, predict their binding affinity to biological targets, and assess their drug-likeness before undertaking costly and time-consuming synthesis. nih.govnih.gov

For example, computational studies have been used to identify potential inhibitors of the TIM-3 protein from a database of natural compounds, with MD simulations confirming the stability of the ligand-protein interactions. nih.gov In another study, the drug-likeness and ADMET properties of compounds including a 3-methyl-benzofuran-2-carboxylic acid derivative were analyzed computationally to assess their potential as antituberculosis agents. nih.gov Density Functional Theory (DFT) calculations are also employed to understand the electronic structure and spectroscopic properties of new derivatives, correlating theoretical data with experimental results. lookchem.com This integrated approach, combining predictive computational models with empirical lab work, provides a more rational and efficient pathway for designing novel compounds with desired therapeutic or material properties.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-Methylbenzofuran-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of phenolic precursors or cascade reactions. For example, a cascade [3,3]-sigmatropic rearrangement followed by aromatization can efficiently construct the benzofuran core . Key parameters include solvent choice (e.g., dichloromethane or toluene), temperature (often 80–120°C), and catalysts (e.g., Lewis acids like BF₃·Et₂O). Optimizing these conditions improves yield and purity. Column chromatography (using gradients of petroleum ether/ethyl acetate) and recrystallization are standard purification methods .

Q. How is this compound structurally characterized, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : ¹H/¹³C NMR identifies substituents on the benzofuran core (e.g., methyl at C3 and aldehyde at C2) .

- IR : Confirms the presence of the aldehyde group (~1700 cm⁻¹) and aromatic C-H stretching .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., 174.19 g/mol) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

- Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., Grignard reactions) and condensation (e.g., Knoevenagel or Wittig reactions) to form α,β-unsaturated derivatives. Reductive amination with primary amines yields Schiff bases, useful in ligand design. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) prevent side reactions like oxidation .

Advanced Research Questions

Q. How can cascade [3,3]-sigmatropic rearrangements be leveraged to synthesize this compound-derived natural products?

- Methodological Answer : A [3,3]-sigmatropic rearrangement (e.g., Cope or Claisen-type) followed by aromatization enables rapid construction of polycyclic benzofuran derivatives. For example, 7-(benzyloxy)-6-(3-methylbenzofuran-2-yl) chromanes are synthesized via this strategy, with regioselectivity controlled by electron-donating substituents . Reaction monitoring via TLC and HPLC ensures intermediate stability.

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in X-ray data (e.g., disorder in the aldehyde group) are addressed using SHELX tools:

- SHELXD : Solves phase problems via dual-space algorithms.

- SHELXL : Refines anisotropic displacement parameters and applies restraints to disordered regions .

- Validation tools (e.g., PLATON) check for missed symmetry or twinning. High-resolution data (>1.0 Å) reduces ambiguity .

Q. How do structural modifications at the C3-methyl position affect biological activity in pharmacological studies?

- Methodological Answer : Introducing bulkier groups (e.g., isopropyl) at C3 enhances steric hindrance, altering binding affinity to targets like dihydroorotate dehydrogenase (DHODH). Structure-activity relationship (SAR) studies involve:

- Synthesis : Transamidation or Suzuki coupling to install diverse substituents .

- Assays : Enzymatic inhibition assays (IC₅₀ measurements) and molecular docking (e.g., AutoDock Vina) correlate substituent size with activity .

Q. What are the challenges in scaling up benzofuran-based syntheses while maintaining enantiomeric purity?

- Methodological Answer : Scalability issues arise from:

- Stereocontrol : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) preserve enantioselectivity .

- Purification : Simulated moving bed (SMB) chromatography separates enantiomers at scale.

- Process Optimization : DOE (Design of Experiments) identifies critical parameters (e.g., catalyst loading, reaction time) .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Despite limited toxicological data, standard precautions include:

Retrosynthesis Analysis